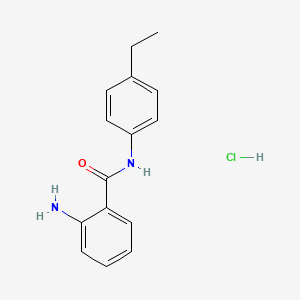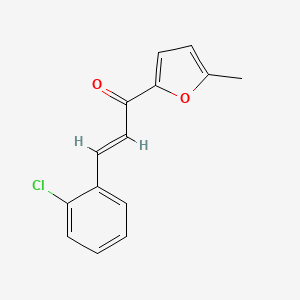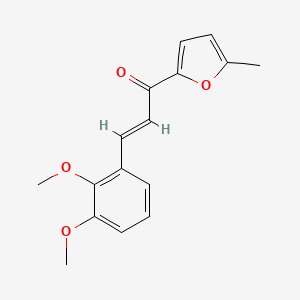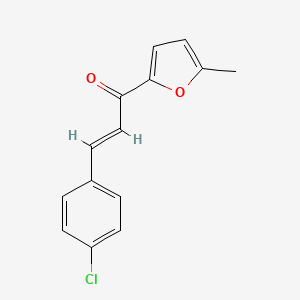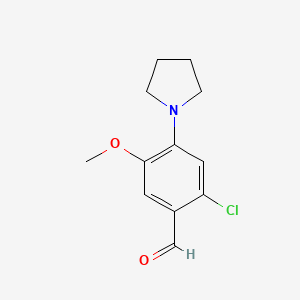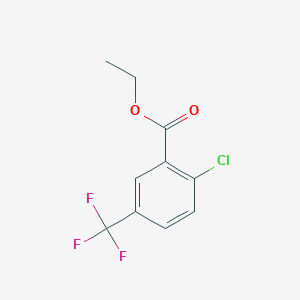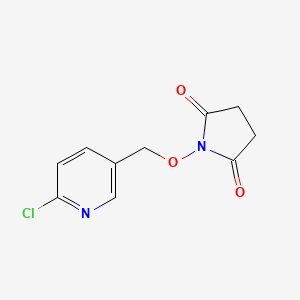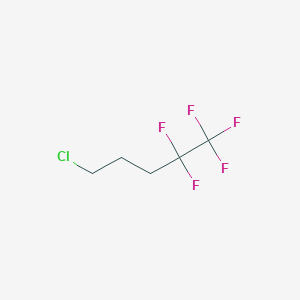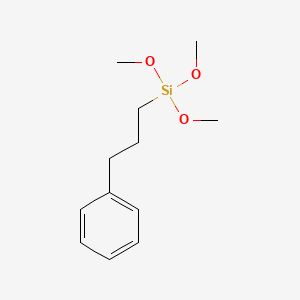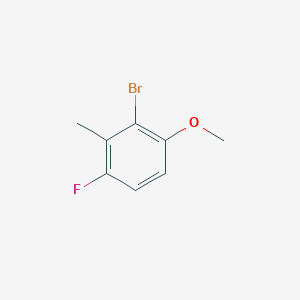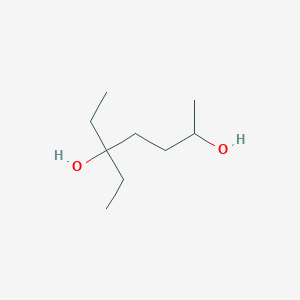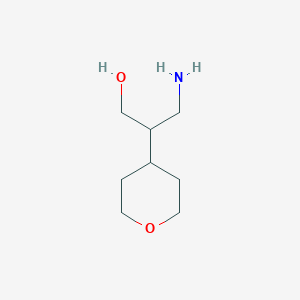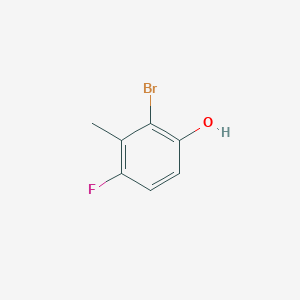
2-Bromo-4-fluoro-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-fluoro-3-methylphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenolic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methylphenol can be achieved through a multi-step process. One common method involves the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to a bromination reaction to yield this compound .
Reaction Conditions:
-
Diazotization and Hydrolysis:
- Reagents: 2-methyl-4-fluoroaniline, nitrosyl sulfuric acid
- Conditions: The reaction is carried out under acidic conditions, and the waste acid obtained after diazotization hydrolysis is treated to remove salts.
-
Bromination:
- Reagents: 2-methyl-4-fluorophenol, bromine
- Conditions: The bromination reaction is conducted at low temperatures (-10 to 5°C) to control the exothermic nature of the reaction. Hydrogen peroxide is added to complete the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the use of hazardous reagents and minimize waste. For example, the use of nitrosyl sulfuric acid as an acylation reagent helps in easy treatment of acidic wastewater, making the process more environmentally friendly .
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.
Reduction Reactions: Products include dehalogenated phenols or modified phenolic compounds.
科学研究应用
2-Bromo-4-fluoro-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs.
作用机制
The mechanism of action of 2-Bromo-4-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluoro-6-methylphenol
- 4-Bromo-3-methylphenol
- 2-Fluoro-4-bromo-3-methylphenol
Comparison
2-Bromo-4-fluoro-3-methylphenol is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenolic ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and reduction behaviors, making it a valuable compound for specific applications .
属性
IUPAC Name |
2-bromo-4-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZNBGOONSMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
